molecular formula C19H18N6O2 B2777581 (Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE CAS No. 327032-34-8

(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

Cat. No.: B2777581
CAS No.: 327032-34-8
M. Wt: 362.393
InChI Key: ASDXFGIDGAPPPT-JMIUGGIZSA-N
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Description

(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a dimethoxyphenyl group and a methylideneamino moiety, making it a unique and interesting molecule for scientific research.

Future Directions

Future research could focus on synthesizing new derivatives of these compounds and studying their biological activities. The introduction of different functional groups into the [1,2,4]triazino[5,6-b]indole system could lead to compounds with enhanced biological activities .

Preparation Methods

The synthesis of (Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves a multi-step process. One common method starts with the preparation of the triazinoindole core by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This intermediate is then reacted with 2,5-dimethoxybenzaldehyde under reflux conditions to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE involves its interaction with biological macromolecules. The compound binds to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . This interaction can inhibit DNA replication and transcription, thereby exerting its anticancer and antimicrobial effects. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE can be compared with other triazinoindole derivatives, such as:

The unique combination of the dimethoxyphenyl and methylideneamino groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-11-5-4-6-14-16(11)21-18-17(14)23-25-19(22-18)24-20-10-12-9-13(26-2)7-8-15(12)27-3/h4-10H,1-3H3,(H2,21,22,24,25)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDXFGIDGAPPPT-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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